Macropa-NH2 diester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Macropa-NH2 diester is synthesized through a series of chemical reactions that involve the formation of ester bondsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves multiple purification steps to ensure the high purity required for scientific research .
Chemical Reactions Analysis
Types of Reactions
Macropa-NH2 diester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like DMSO. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with modified functional groups .
Scientific Research Applications
Macropa-NH2 diester has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metals.
Biology: Employed in imaging studies to investigate biological processes at the molecular level.
Medicine: Utilized in cancer research for imaging and potentially in targeted therapy.
Industry: Applied in the development of new materials and compounds for various industrial applications .
Mechanism of Action
The mechanism of action of Macropa-NH2 diester involves its ability to form stable complexes with metals. This property is particularly useful in imaging studies, where the compound can be used to visualize biological processes. The molecular targets and pathways involved include the binding of the compound to specific metal ions, which can then be detected using various imaging techniques .
Comparison with Similar Compounds
Similar Compounds
Macropa-NH2 hydrochloride: A related compound with similar properties but different functional groups.
Macropa-NH2 TFA: Another derivative with distinct chemical characteristics.
DOTA and EDTA: Conventional chelators used in similar applications but with different stability and binding properties .
Uniqueness
Macropa-NH2 diester stands out due to its high stability and ability to form strong complexes with metals, making it particularly useful in imaging and research applications. Compared to other chelators like DOTA and EDTA, this compound offers improved stability and binding efficiency under certain conditions .
Properties
IUPAC Name |
ethyl 4-amino-6-[[16-[(6-methoxycarbonylpyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N5O8/c1-3-42-29(36)27-20-23(30)19-25(32-27)22-34-9-13-40-17-15-38-11-7-33(8-12-39-16-18-41-14-10-34)21-24-5-4-6-26(31-24)28(35)37-2/h4-6,19-20H,3,7-18,21-22H2,1-2H3,(H2,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIKTSBSIRKUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)CN2CCOCCOCCN(CCOCCOCC2)CC3=NC(=CC=C3)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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